molecular formula C15H13ClF3N3O2 B2964432 N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide CAS No. 2059279-76-2

N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide

Cat. No.: B2964432
CAS No.: 2059279-76-2
M. Wt: 359.73
InChI Key: JTTLXCBDYLTIIB-UHFFFAOYSA-N
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Description

N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide typically involves the following steps:

  • Preparation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde: This intermediate can be synthesized through the chlorination and trifluoromethylation of pyridine derivatives.

  • Formation of the hydrazide: The carbaldehyde group is then reacted with 4-methoxybenzohydrazide under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the pyridine ring or the hydrazide moiety can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Amines or other reduced forms.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

  • Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide

  • Fluopimomide: N-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl-2,3,5,6-tetrafluoro-4-methoxy-benzamide)

Uniqueness: N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide stands out due to its specific structural features, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O2/c1-24-11-4-2-9(3-5-11)14(23)22-21-8-13-12(16)6-10(7-20-13)15(17,18)19/h2-7,21H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTLXCBDYLTIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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